(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” and its isomers has been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties . The synthesis process involves functionalization via lithiation and reaction with electrophiles .
Molecular Structure Analysis
The molecular and crystal structures of ortho and para isomers of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .
Chemical Reactions Analysis
“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” has been used in selective rhodium-catalyzed conjugate addition reactions . It has also been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.92 g/mol . It has two hydrogen bond donors and seven hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Functionalization via Lithiation
The compound is used as a reactant for functionalization via lithiation and reaction with electrophiles . This process is used to introduce various functional groups into molecules.
Rhodium-Catalyzed Conjugate Addition Reactions
This compound is used in selective rhodium-catalyzed conjugate addition reactions . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.
4. Preparation of Kinesin Spindle Protein (KSP) Inhibitors The compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors can block cell division, making them potential candidates for cancer treatment.
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines
This compound is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These compounds are known as orally active phosphodiesterase 10A inhibitors, which have potential therapeutic applications in various neurological disorders.
Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
This compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are known as transient receptor potential melastatin 8 antagonists, which have potential therapeutic applications in pain management.
Preparation of Phenylboronic Catechol Esters
This compound is used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes.
8. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols This compound is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is used to selectively form one stereoisomer of the product, which is important in the synthesis of many biologically active compounds.
Safety and Hazards
Future Directions
The future directions of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pharmaceuticals, given its potential interactions with LeuRS of Escherichia coli . Additionally, its use in the preparation of inhibitors of KSP for potential use as antitumor agents suggests potential applications in cancer treatment .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .
Mode of Action
The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .
Result of Action
The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .
Action Environment
The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLLTDDJHXHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660258 | |
Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
881402-22-8 | |
Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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